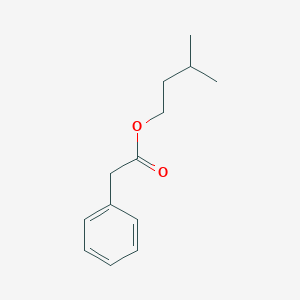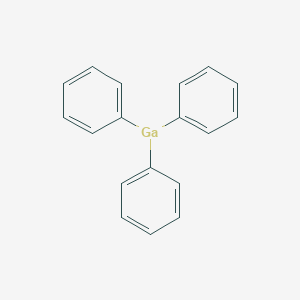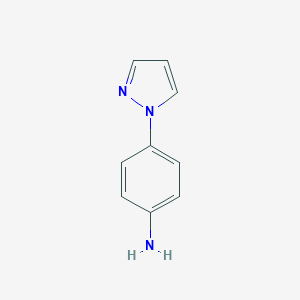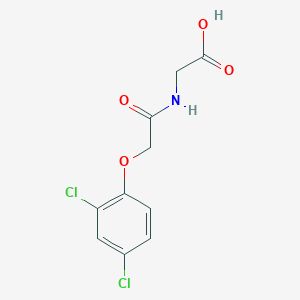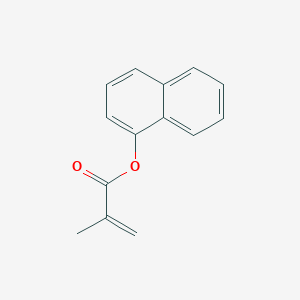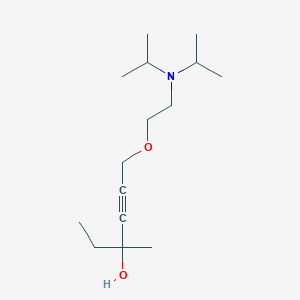
4-Hexyn-3-ol, 6-diisopropylamino-2-ethoxy-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexyn-3-ol, 6-diisopropylamino-2-ethoxy-3-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as HDEE and is a potent inhibitor of the enzyme acetylcholinesterase.
Wirkmechanismus
HDEE works by binding to the active site of acetylcholinesterase, which prevents the enzyme from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function. HDEE also has a high affinity for the enzyme, which makes it a potent inhibitor.
Biochemische Und Physiologische Effekte
HDEE has been shown to have several biochemical and physiological effects. The compound can improve cognitive function, increase the levels of acetylcholine in the brain, and reduce the activity of acetylcholinesterase. HDEE has also been shown to have antioxidant properties, which can protect the brain from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HDEE in lab experiments is that it is a potent inhibitor of acetylcholinesterase. This makes it an ideal compound for studying the role of acetylcholine in the brain. However, one limitation of using HDEE is that it can be toxic at high concentrations. Researchers must be careful when handling this compound and ensure that they are using the appropriate safety measures.
Zukünftige Richtungen
There are several future directions for research on HDEE. One area of research is to investigate the potential use of HDEE in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of research is to develop new derivatives of HDEE that have improved potency and selectivity for acetylcholinesterase. Finally, researchers can study the mechanism of action of HDEE in more detail to gain a better understanding of how it works at the molecular level.
Conclusion
In conclusion, HDEE is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is a potent inhibitor of acetylcholinesterase and has been studied for its potential use in the treatment of Alzheimer's disease. HDEE has several biochemical and physiological effects, including improving cognitive function and reducing oxidative stress. While there are advantages to using HDEE in lab experiments, researchers must also be aware of the limitations and take appropriate safety measures. Finally, there are several future directions for research on HDEE, including investigating its potential use in the treatment of other neurological disorders and developing new derivatives with improved potency and selectivity.
Synthesemethoden
The synthesis of HDEE involves the reaction of 4-hexyn-3-ol and diisopropylamine with ethyl chloroformate in the presence of a base. This reaction results in the formation of HDEE as the final product. The synthesis of HDEE is a straightforward process and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
HDEE has been extensively studied for its potential use in the treatment of Alzheimer's disease. The compound works by inhibiting the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, HDEE can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Eigenschaften
CAS-Nummer |
16498-05-8 |
|---|---|
Produktname |
4-Hexyn-3-ol, 6-diisopropylamino-2-ethoxy-3-methyl- |
Molekularformel |
C15H29NO2 |
Molekulargewicht |
255.4 g/mol |
IUPAC-Name |
6-[2-[di(propan-2-yl)amino]ethoxy]-3-methylhex-4-yn-3-ol |
InChI |
InChI=1S/C15H29NO2/c1-7-15(6,17)9-8-11-18-12-10-16(13(2)3)14(4)5/h13-14,17H,7,10-12H2,1-6H3 |
InChI-Schlüssel |
IQMQEMUEZMXKRR-UHFFFAOYSA-N |
SMILES |
CCC(C)(C#CCOCCN(C(C)C)C(C)C)O |
Kanonische SMILES |
CCC(C)(C#CCOCCN(C(C)C)C(C)C)O |
Synonyme |
4-Hexyn-3-ol, 3-methyl-6-[2-(diisopropylamino)ethoxy]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



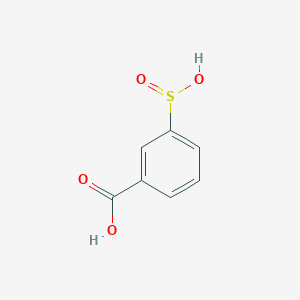
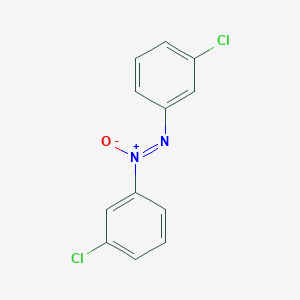
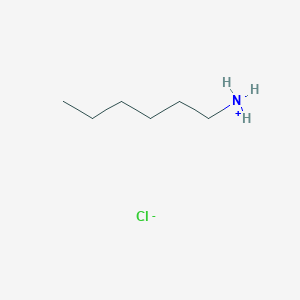
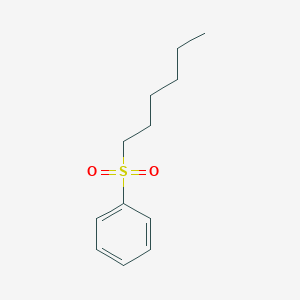
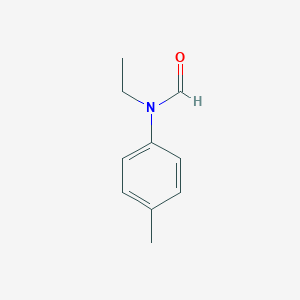
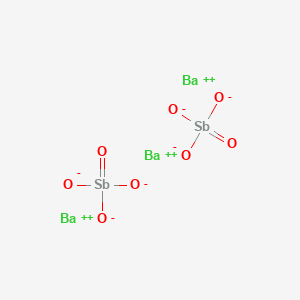
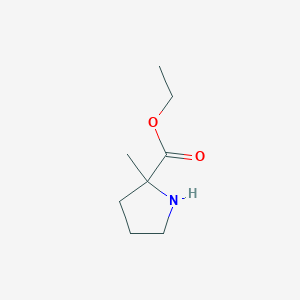

![2-[(2-Nitrophenyl)sulfanyl]aniline](/img/structure/B94501.png)
